Benzyl crotonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (E)-but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h2-8H,9H2,1H3/b6-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPTYZLUYHXITE-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10887884 | |
| Record name | 2-Butenoic acid, phenylmethyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10887884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71338-71-1, 65416-24-2 | |
| Record name | Phenylmethyl (2E)-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71338-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 2-butenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065416242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl crotonate, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071338711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl crotonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Butenoic acid, phenylmethyl ester, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, phenylmethyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10887884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYL CROTONATE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRO4207GE6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Conventional Esterification Methodologies
The classical approach to synthesizing benzyl (B1604629) crotonate is through Fischer esterification. This method involves the reaction of crotonic acid with benzyl alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid or a solid acid catalyst. libretexts.orgtcichemicals.com The reaction is an equilibrium-limited process, and to drive it towards the formation of the ester, it is often necessary to remove the water formed as a byproduct, for instance, by azeotropic distillation. tcichemicals.com
The general equation for the Fischer esterification of crotonic acid and benzyl alcohol is:
CH₃CH=CHCOOH + C₆H₅CH₂OH ⇌ CH₃CH=CHCOOCH₂C₆H₅ + H₂O
The kinetics of the esterification of crotonic acid with various alcohols, such as n-octyl alcohol and 2-ethylhexyl alcohol, using sulfuric acid as a catalyst have been studied. researchgate.net These studies indicate that the reaction is typically second order with respect to both the carboxylic acid and the alcohol. researchgate.net While specific kinetic data for the synthesis of benzyl crotonate via this method is not extensively detailed in the provided search results, the principles governing the esterification of crotonic acid with other alcohols are applicable. researchgate.net
Alternative conventional methods for synthesizing benzyl esters involve the reaction of benzyl halides with carboxylic acids or their salts, and the acylation of benzyl alcohol using acyl chlorides or anhydrides. geniusjournals.orgresearchgate.net For instance, benzyl acetate (B1210297) can be synthesized from benzyl alcohol and acetic acid using various catalysts. geniusjournals.org Another approach involves the reaction of 3-nitrobenzaldehyde (B41214) with 2-(N-benzyl-N-methyl-amino)ethyl acetoacetate (B1235776) and methyl 3-aminocrotonate in one of the steps for the preparation of Nicardipine. google.com
Reactivity and Mechanistic Investigations of Benzyl Crotonate Transformations
Nucleophilic Conjugate Addition Reactions
The polarized nature of the α,β-unsaturated system in benzyl (B1604629) crotonate makes it an excellent Michael acceptor. Nucleophiles preferentially attack the β-carbon, leading to 1,4-conjugate addition products. This reactivity has been extensively exploited in organic synthesis to form new carbon-carbon and carbon-heteroatom bonds.
Asymmetric Conjugate Additions
The development of asymmetric conjugate addition reactions is a significant area of research, aiming to control the stereochemistry of the newly formed stereocenters. Chiral auxiliaries, catalysts, and reagents have been employed to induce facial selectivity in the nucleophilic attack on benzyl crotonate.
Chiral lithium amides have emerged as powerful reagents for the asymmetric conjugate addition to α,β-unsaturated esters like this compound. These reactions often proceed with high levels of diastereoselectivity, providing access to valuable chiral β-amino esters. For instance, the conjugate addition of lithium (R)-N-benzyl-N-α-methylbenzylamide to crotonate esters has been investigated to understand the factors governing the high diastereoselectivity observed. researchgate.net The geometry of the enolate formed during the addition process plays a crucial role in determining the stereochemical outcome. researchgate.net Studies have shown that both the chiral lithium amide and the ester's chiral auxiliary can influence the stereoselectivity in a "matching" or "mismatching" manner. ox.ac.uk
A notable application of this methodology is the synthesis of β-amino acids. Secondary homochiral lithium amides derived from α-methylbenzylamine add to a variety of α,β-unsaturated esters, including this compound, with high diastereoselectivity. Subsequent debenzylation and ester hydrolysis yield enantiomerically enriched β-amino acids. researchgate.net
| Chiral Lithium Amide | Substrate | Product Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| Lithium (R)-N-benzyl-N-α-methylbenzylamide | Crotonate Esters | β-Amino Ester | High | Not Reported |
| Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide | Enantiopure α,β-unsaturated ester | β-Amino Ester | Not Reported | Not Reported |
| Lithium (R)-N-phenyl-N-(α-methylbenzyl)amide | α,β-Unsaturated 4-methoxyphenyl (B3050149) esters | β-Amino Ester | >99:1 | Not Reported |
| Chiral Lithium Amides | This compound | Tetrasubstituted Carbon Center | Single Diastereomer | 98% |
This table summarizes the diastereoselectivity and enantioselectivity observed in the conjugate addition of various chiral lithium amides to crotonate derivatives.
The aza-Michael reaction, the addition of an amine nucleophile to an activated alkene, is a fundamental method for the synthesis of β-amino carbonyl compounds. tandfonline.com The addition of benzylamine (B48309) to this compound is a representative example of this reaction class. While the reaction can be sluggish, it can be promoted using catalysts or alternative reaction conditions. researchgate.netresearchgate.net For instance, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in solvent-free conditions has been shown to facilitate the aza-Michael addition of benzylamine to various acrylates. researchgate.net
Studies on the uncatalyzed aza-Michael reaction have revealed that it is a third-order reaction, being first order in the acceptor and second order in the amine donor. d-nb.info The reactivity can be influenced by the nature of the solvent and the concentration of the reactants. d-nb.info
Diastereoselective Addition of Chiral Lithium Amides
Cycloaddition Reactions
The carbon-carbon double bond in this compound can act as a dienophile in cycloaddition reactions, most notably in Diels-Alder reactions. These reactions are powerful tools for the construction of cyclic systems with a high degree of stereocontrol.
Anionic Diels-Alder Reactions with this compound as a Mechanistic Probe
This compound has been utilized as a mechanistic probe to investigate the nature of anionic Diels-Alder reactions. In a study involving the reaction of a lithium dienolate with trans-benzyl crotonate, the formation of multiple Diels-Alder products provided insight into the reaction mechanism. researchgate.netresearchgate.net The experimental results, which yielded both endo-trans and endo-cis products, suggested a two-step Michael/Michael tandem reaction pathway rather than a concerted single-step mechanism. researchgate.netresearchgate.net This is because the formation of the endo-cis product requires the intermediacy of an enolate that can only be formed through a stepwise process. researchgate.netresearchgate.net
| Reactants | Reaction Type | Key Finding |
| Lithium enolate of isophorone (B1672270) and trans-benzyl crotonate | Anionic Diels-Alder | Formation of endo-trans and endo-cis products suggests a two-step Michael/Michael tandem reaction pathway. researchgate.netresearchgate.net |
This table highlights the use of this compound in elucidating the mechanism of anionic Diels-Alder reactions.
Cyclopropanation Reactions (e.g., Michael-Initiated Ring Closure)
Cyclopropanation of this compound can be achieved through a Michael-Initiated Ring Closure (MIRC) reaction. This process typically involves the conjugate addition of a nucleophile, which also contains a leaving group, to the α,β-unsaturated ester. The resulting enolate then undergoes an intramolecular nucleophilic substitution to form the cyclopropane (B1198618) ring. rsc.orgresearchgate.net
However, studies have shown that this compound can be labile under certain MIRC reaction conditions, leading to degradation of the starting material and consequently, low to moderate yields of the desired cyclopropyl (B3062369) product. ub.ac.id Nickel-catalyzed cyclopropanation offers an alternative approach. While the reaction of this compound was found to be sluggish due to the deactivating effect of the methyl substituent, the use of a nickel catalyst with diiodomethane (B129776) and diethylzinc (B1219324) can promote the formation of the corresponding cyclopropane. rsc.org The proposed mechanism for this transformation involves either a Michael-initiated ring closure of a nickel-catalyzed conjugate addition product or a pathway similar to the Simmons-Smith reaction. rsc.org
| Reaction Type | Reagents | Observations |
| Michael-Initiated Ring Closure (MIRC) | Nucleophile with leaving group | This compound is labile, leading to low to moderate product yields. ub.ac.id |
| Nickel-Catalyzed Cyclopropanation | NiCl2, CH2I2, Et2Zn | Sluggish reaction due to the deactivating methyl group, but cyclopropane formation is achieved. rsc.org |
This table summarizes the findings from different cyclopropanation methods applied to this compound.
Dihydroxylation Reactions
Dihydroxylation reactions introduce two hydroxyl groups across the double bond of this compound, leading to the formation of vicinal diols. These reactions are of significant interest due to the prevalence of diol functionalities in various natural products and chiral building blocks. mdpi.com This section will discuss both asymmetric and non-asymmetric methods for the dihydroxylation of this compound.
Asymmetric Dihydroxylation (e.g., Sharpless Methodology)
The Sharpless asymmetric dihydroxylation (SAD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes. organic-chemistry.orgwikipedia.org The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivative, and a stoichiometric co-oxidant. organic-chemistry.org For this compound, this methodology provides a direct route to chiral 2,3-dihydroxybutanoates.
The enantioselectivity of the Sharpless asymmetric dihydroxylation of this compound is primarily controlled by the choice of the chiral ligand. The use of (DHQ)₂PHAL or related ligands generally leads to one enantiomer of the diol, while (DHQD)₂PHAL provides the opposite enantiomer. organic-chemistry.org Research has shown that the dihydroxylation of unpurified this compound, which exists as a mixture of E- and Z-isomers, can afford the corresponding diol with an enantiomeric excess (ee) of 92%. nih.gov
The diastereoselectivity of the reaction is also a critical aspect, particularly when considering the geometry of the starting alkene. The Sharpless dihydroxylation is a syn-addition process, meaning that both hydroxyl groups are delivered to the same face of the double bond. wikipedia.org Therefore, (E)-benzyl crotonate will yield the syn-diol.
In a study comparing different crotonate esters, the dihydroxylation of this compound using (DHQ)₂AQN as the ligand resulted in a diol with 92% ee. nih.gov This was part of a broader investigation that also examined other substituted benzyl crotonates, which all yielded diols with enantiomeric excesses in the range of 87–92%. nih.gov
Table 1: Enantioselectivity in the Asymmetric Dihydroxylation of Various Crotonate Esters
| Entry | Ester | Ligand | % ee |
|---|---|---|---|
| 1 | n-Hexyl crotonate | (DHQ)₂PHAL | 80 |
| 2 | This compound | (DHQ)₂PHAL | 92 |
| 3 | p-Phenylthis compound | (DHQ)₂AQN | 87 |
Data sourced from a study on the scalable synthesis of enantiomerically pure syn-2,3-dihydroxybutyrate. nih.gov
Optimizing reaction conditions, including catalyst loading, is crucial for achieving high yields and selectivities in Sharpless asymmetric dihydroxylation. For electron-poor olefins like this compound, it has been observed that increasing the osmium catalyst loading can enhance the reaction rate without significantly diminishing the enantioselectivity. nih.gov
In one study, the dihydroxylation of p-phenylthis compound was initially performed with low catalyst loading (0.25 mol % potassium osmate and 0.50 mol % (DHQ)₂AQN), which required an extended reaction time of approximately five days. nih.gov To improve the reaction efficiency for a larger scale synthesis, the catalyst loading was increased to 1.0 mol % of both potassium osmate and the chiral ligand. nih.gov This adjustment, along with the addition of sodium bicarbonate to buffer the reaction mixture, reduced the reaction time to 25 hours. nih.gov
Table 2: Optimization of Asymmetric Dihydroxylation of p-Phenylthis compound
| Catalyst Loading (mol %) | Reaction Time | Notes |
|---|---|---|
| 0.25 K₂OsO₄·2H₂O, 0.50 (DHQ)₂AQN | ~5 days | Low catalyst loading |
| 1.0 K₂OsO₄·2H₂O, 1.0 (DHQ)₂AQN | 25 hours | Increased catalyst loading, buffered with NaHCO₃ |
This table illustrates the effect of catalyst loading on reaction time. nih.gov
Enantioselectivity and Diastereoselectivity Control
Nonheme Iron-Catalyzed Enantioselective cis-Dihydroxylation
As an alternative to osmium-based catalysts, which are toxic and expensive, research has focused on developing methods using more earth-abundant and environmentally benign metals like iron. chinesechemsoc.org Nonheme iron complexes have emerged as promising catalysts for the enantioselective cis-dihydroxylation of olefins, mimicking the action of Rieske dioxygenases. chinesechemsoc.orgresearchgate.net
Recent studies have demonstrated the successful nonheme iron-catalyzed enantioselective cis-dihydroxylation of (E)-benzyl crotonate using hydrogen peroxide as the oxidant. chinesechemsoc.org The catalytic system employs an iron(II) complex with a chiral tetradentate nitrogen ligand. A significant finding in this area is the profound effect of the counterion on the catalytic activity and selectivity. For instance, replacing triflate anions with perchlorate (B79767) anions in the iron complex dramatically improved the yield of the diol product from (E)-benzyl crotonate to 90%, with an excellent enantioselectivity of 98% ee. chinesechemsoc.org
Further optimization of this system involved screening various reaction parameters. It was found that a catalyst loading of 2.0 mol % provided a high yield and enantioselectivity. chinesechemsoc.org The reaction proceeds efficiently in methanol, and the use of other solvents like trifluoroethanol or tetrahydrofuran (B95107) was less effective. chinesechemsoc.org A gram-scale reaction of a related substrate demonstrated the practical utility of this method, yielding the cis-diol product without a loss of enantioselectivity, highlighting its potential for industrial applications. chinesechemsoc.org
Table 3: Nonheme Iron-Catalyzed cis-Dihydroxylation of (E)-Benzyl Crotonate
| Catalyst | Counterion | Yield (%) | ee (%) |
|---|---|---|---|
| Fe(II) complex with BQCN ligand | Triflate | Not Detected | - |
| Fe(II) complex with 2-Me₂-BQCN ligand | Triflate | - | - |
| Fe(II) complex with 2-Me₂-BQCN ligand | Perchlorate | 90 | 98 |
| Fe(II) complex with 2-Me₂-BQCN ligand | Hexafluoroantimonate | 66 | 98 |
This table showcases the significant influence of the counterion on the reaction outcome. chinesechemsoc.org
Reduction Reactions
The reduction of the carbon-carbon double bond in this compound is another important transformation, yielding benzyl butyrate (B1204436). This section focuses on catalytic hydrogenation methods utilizing specific ruthenium complexes.
Catalytic Hydrogenation/Reduction with Ruthenium-Carbene Complexes
Ruthenium-carbene complexes, such as the Grubbs catalysts, are well-known for their role in olefin metathesis. mdpi.com However, they can also catalyze other transformations, including the reduction of α,β-unsaturated esters in the presence of a hydrosilane. conicet.gov.ar
The reduction of this compound has been achieved using Grubbs' second-generation catalyst in combination with triethylsilane (Et₃SiH). conicet.gov.ar Interestingly, under conventional heating in dichloromethane (B109758), the reaction showed no conversion even after 20 hours. conicet.gov.ar However, employing microwave irradiation significantly accelerated the reaction. At 150 °C under microwave conditions, this compound was reduced to benzyl butyrate in 95% yield within 30 minutes. conicet.gov.ar The proposed mechanism involves the formation of a ruthenium hydride species, which is the active reducing agent. mdpi.com
This "hydrogen-free" reduction method highlights the versatile reactivity of ruthenium-carbene complexes beyond their traditional use in metathesis. conicet.gov.ar The reaction conditions can be optimized by adjusting the temperature and reaction time under microwave irradiation to achieve high conversion and yield. conicet.gov.ar
Table 4: Microwave-Assisted Reduction of this compound
| Catalyst | Reducing Agent | Conditions | Conversion/Yield (%) |
|---|---|---|---|
| Grubbs' 2nd Gen. | Et₃SiH | Refluxing DCM, 20 h | No reaction |
| Grubbs' 2nd Gen. | Et₃SiH | MW, 100 °C, 1 h | 66% conversion |
| Grubbs' 2nd Gen. | Et₃SiH | MW, 150 °C, 1 h | 95% yield |
| Grubbs' 2nd Gen. | Et₃SiH | MW, 150 °C, 30 min | 95% yield |
This table demonstrates the effectiveness of microwave irradiation in promoting the reduction reaction. conicet.gov.ar
Non-Metathetic Reactivity Pathways of Grubbs' Catalysts
Grubbs' catalysts, primarily known for their role in olefin metathesis, also exhibit non-metathetic reactivity, including isomerization and reduction, with substrates like this compound. conicet.gov.armdpi.comwikipedia.org The interplay between these pathways is influenced by the catalyst generation, reaction conditions, and the nature of the reactants. mdpi.comresearchgate.net
Studies have shown that second-generation Grubbs and Hoveyda-Grubbs catalysts can promote the isomerization of trans-benzyl crotonate. mdpi.comresearchgate.net This isomerization is often a competing reaction alongside reduction and other pathways. mdpi.comresearchgate.net The formation of ruthenium-hydride species from the catalyst is believed to induce this double-bond migration. mdpi.com The reaction temperature also plays a crucial role; for instance, at higher temperatures (e.g., 150 °C), isomerization becomes more prominent with the second-generation Grubbs catalyst. mdpi.com
In the presence of a reducing agent like triethylsilane, Grubbs' catalysts can facilitate the "hydrogen-free" reduction of α,β-unsaturated esters such as this compound to form benzyl butyrate. conicet.gov.armdpi.com The efficiency of this reduction can be influenced by the specific Grubbs catalyst used. For example, under certain conditions, the first-generation Grubbs catalyst can yield nearly quantitative reduction of trans-benzyl crotonate to benzyl butyrate with no silylated byproducts. mdpi.com In contrast, the second-generation Hoveyda-Grubbs catalyst, under similar conditions, may lead to a mixture of the reduced product and a silylated compound, benzyl (4-triethylsilyl)-trans-crotonate. mdpi.comresearchgate.net
The reaction outcomes are also dependent on the reaction medium and heating method. Microwave irradiation has been found to be an effective heating method for these reductions. conicet.gov.ar The choice of solvent and the concentration of the reducing agent can further dictate the product distribution between reduction and hydrosilylation. mdpi.com For instance, at lower concentrations of triethylsilane, the formation of the allylsilane byproduct may be favored, while higher concentrations tend to favor the reduction pathway. mdpi.com
Table 1: Reduction of trans-Benzyl Crotonate with Triethylsilane Catalyzed by Second-Generation Hoveyda-Grubbs Catalyst mdpi.comresearchgate.net
| Entry | Triethylsilane (equiv.) | Reaction Time (min) | Temperature (°C) | Benzyl Butyrate (%) | Benzyl (4-triethylsilyl)-trans-crotonate (%) |
| 1 | 0.5 | 30 | 150 | 29 | 41 |
| 2 | 1.5 | 30 | 150 | 60 | 25 |
| 3 | 2.5 | 30 | 150 | 75 | 15 |
| 4 | 5.0 | 30 | 150 | 85 | 5 |
Oxygenation Reactions
A significant transformation of this compound is its catalytic oxygenation to produce benzyl 2-hydroxybutyrate, an α-hydroxycarboxylic acid ester. oup.comoup.comcapes.gov.brresearchgate.net This reaction provides a direct route to these valuable compounds from α,β-unsaturated esters. oup.comoup.comcapes.gov.brresearchgate.netresearchgate.net
The process involves the use of molecular oxygen and a silane (B1218182), such as phenylsilane (B129415), in the presence of a manganese(II) complex catalyst. oup.comoup.comcapes.gov.brresearchgate.net Specifically, bis(dipivaloylmethanato)manganese(II) (Mn(dpm)₂) has been identified as a particularly effective catalyst for this transformation, leading to high yields of the desired α-hydroxycarboxylic acid ester under mild conditions. oup.comoup.comcapes.gov.brresearchgate.net Manganese(II) acetylacetonate (B107027) (Mn(acac)₂) also shows catalytic activity, though to a lesser extent. oup.com
The choice of solvent significantly impacts the reaction's efficiency. Primary and secondary alcohols, such as 2-propanol, have been shown to be optimal solvents, facilitating the smooth conversion of this compound into benzyl 2-hydroxybutyrate in high yields. oup.com In contrast, tertiary alcohols or non-alcoholic solvents like tetrahydrofuran (THF) result in a much slower reaction and lower yields. oup.com The reaction is typically carried out at a low temperature, such as 0 °C, under an oxygen atmosphere. oup.com
Table 2: Effect of Manganese(II) Complex and Solvent on the Oxygenation of this compound oup.com
| Entry | Mn(II) Complex | Solvent | Yield of Benzyl 2-hydroxybutyrate (%) |
| 1 | Mn(dpm)₂ | Dichloromethane | Low |
| 2 | Mn(dpm)₂ | Methanol | 85 |
| 3 | Mn(dpm)₂ | Ethanol | 88 |
| 4 | Mn(dpm)₂ | 2-Propanol | 92 |
| 5 | Mn(dpm)₂ | t-Butyl alcohol | Low |
| 6 | Mn(acac)₂ | 2-Propanol | Moderate |
Domino and Cascade Reactions Involving Crotonate Motifs
The crotonate motif, present in this compound, is a versatile building block for domino and cascade reactions, which allow for the construction of complex molecular architectures in a single operation. rsc.orgresearchgate.netnih.govrsc.orgresearchgate.netacs.orgresearchgate.netarkat-usa.orgnih.govresearchtrend.net These reactions are highly efficient and atom-economical, making them attractive in organic synthesis. arkat-usa.org
One example involves the use of crotonate-derived sulfur ylides in substrate-controlled domino reactions with thioaurones and their analogs. researchgate.netnih.govacs.orgresearchgate.net These reactions can produce a variety of benzothiophene-fused pyran and substituted chromene derivatives. researchgate.netnih.govacs.orgresearchgate.net In these transformations, the crotonate-derived sulfur ylide can act as a two-carbon synthon in an annulation reaction, a novel reactivity pattern for this class of reagents. researchgate.netnih.govacs.orgresearchgate.net
Furthermore, crotonate-derived chiral phosphonium (B103445) salts have been utilized in asymmetric domino Michael-ylide olefination reactions with α,β-unsaturated ketones. rsc.org This process, initiated by a base, leads to the formation of enantiomerically enriched functionalized cyclohexa-1,3-diene derivatives. rsc.org The reaction proceeds through a sequence of a Michael addition followed by an intramolecular Wittig olefination. rsc.org
In the realm of polymer chemistry, hybrid monomers incorporating a crotonate motif with methacrylate (B99206) or acrylamide (B121943) have been designed for organocatalyzed photoredox ATRP-type cyclopolymerization. rsc.orgresearchgate.net This cascade polymerization involves a sequence of intramolecular cyclization and intermolecular propagation, leading to the formation of polymers with unique cyclic repeating units. rsc.orgresearchgate.net
These examples highlight the utility of the crotonate unit as a key structural element in designing and executing complex domino and cascade reaction sequences for the synthesis of diverse and valuable molecules.
Catalysis in Benzyl Crotonate Transformations
Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free approach to the transformation of benzyl (B1604629) crotonate. This section explores the application of both chiral organocatalysts for asymmetric synthesis and silicon-based Lewis acids in polymerization reactions.
Chiral Organocatalysts in Asymmetric Synthesis
The conjugate addition of nucleophiles to α,β-unsaturated esters like benzyl crotonate is a powerful method for constructing new stereocenters. Chiral organocatalysts, particularly those capable of bifunctional activation, have proven effective in controlling the enantioselectivity of these reactions.
One notable example involves the use of a selenourea-thiourea organocatalyst for the conjugate addition of cyclic amines to this compound. nih.gov This type of catalyst operates through a bifunctional mechanism, where the thiourea (B124793) moiety activates the ester's carbonyl group via hydrogen bonding, while a Brønsted basic site on the catalyst activates the amine nucleophile. nih.govnih.gov Density Functional Theory (DFT) calculations have been employed to understand the origin of enantioselectivity in the reaction between piperidine (B6355638) and this compound catalyzed by a selenourea-thiourea catalyst. nih.gov These studies revealed that the stereogenic center is formed during the C-N bond formation step. The transition state models show the thiourea N-H groups forming dual hydrogen bonds with the ester carbonyl, while the selenourea (B1239437) directs the incoming amine. nih.gov
Kinetic isotope effect (KIE) studies have further elucidated the mechanism, suggesting that for this compound, C-N bond formation is reversible, and the subsequent protonation of the α-carbon is the rate- and enantioselectivity-determining step. nih.gov This highlights a rare instance of a thiourea compound functioning as an asymmetric Brønsted acid catalyst. nih.gov The development of chiral primary amine thiourea catalysts has also been a significant area of research for promoting highly enantioselective conjugate additions. nih.gov
The scope of these reactions includes various cyclic amines, which can be added to this compound to produce β-amino esters with high levels of enantioselectivity. nih.gov However, the reactivity can be sensitive to the ester structure, with a noticeable drop in reactivity observed when moving from this compound to benzyl 2-pentenoate. nih.gov
Silicon Lewis Acid Catalysis in Crotonate Chemistry
Silicon-based Lewis acids have emerged as effective organocatalysts for the group-transfer polymerization (GTP) of crotonate esters. researchgate.netx-mol.netacs.org This method allows for the synthesis of poly(alkyl crotonate)s with controlled stereochemistry. researchgate.net
A prominent class of silicon Lewis acid catalysts used in this context is N-(trialkylsilyl)bis(trifluoromethanesulfonyl)imides (e.g., Tf₂NSiMe₃). rsc.org These catalysts, in conjunction with silyl (B83357) ketene (B1206846) acetal (B89532) (SKA) initiators, facilitate the polymerization of various alkyl crotonates, including ethyl crotonate. x-mol.netacs.orgacs.org The steric bulk of the trialkylsilyl groups on both the catalyst and the initiator plays a crucial role in determining the stereoregularity (disyndiotacticity) of the resulting polymer. x-mol.netacs.org For instance, increasing the steric hindrance of the silyl moiety generally leads to higher disyndiotacticity. acs.org
Kinetic modeling of the GTP of alkyl crotonates using these silicon Lewis acid catalysts has provided a quantitative understanding of the polymerization mechanism. rsc.orgrsc.org The model confirms that the polymerization proceeds via monomer activation by the Lewis acid, followed by reaction with the initiator or the living polymer chain end. rsc.org These studies have also investigated termination reactions, such as cyclization, and have shown that their activation energy can be higher than that of the propagation reaction, indicating that termination is more pronounced at higher temperatures. rsc.orgrsc.org
The polymerization conditions, particularly temperature, also significantly influence the stereochemical outcome. Lower polymerization temperatures generally favor higher disyndiotacticity in the resulting poly(ethyl crotonate). x-mol.netacs.org
| Catalyst System | Monomer | Key Findings | Reference(s) |
| Selenourea-thiourea | This compound | Catalyzes asymmetric conjugate addition of amines; enantioselectivity determined by rate-limiting protonation. | nih.gov |
| N-(Trialkylsilyl)bis(trifluoromethanesulfonyl)imide / Silyl ketene acetal | Ethyl crotonate | Catalyzes group-transfer polymerization; steric bulk of silyl groups and low temperature enhance disyndiotacticity. | x-mol.netacs.orgacs.org |
| Silicon Lewis Acid (Tf₂NSiR₃) / SKA | Alkyl crotonates | Kinetic models developed to understand polymerization mechanism, including propagation and termination reactions. | rsc.orgrsc.org |
Biocatalysis
Biocatalysis utilizes enzymes to perform chemical transformations, often with high chemo-, regio-, and enantioselectivity under mild conditions. Lipases, in particular, have been extensively studied for their utility in modifying this compound and related esters.
Lipase-Mediated Enantioselective and Chemoselective Transformations
Candida antarctica lipase (B570770) B (CalB), often used in its immobilized form (Novozym® 435), is a versatile biocatalyst known for its promiscuous activity, including the catalysis of aza-Michael additions. nih.govresearchgate.netresearchgate.net In the reaction between benzylamine (B48309) and methyl crotonate, CalB can catalyze the formation of three different products: the aminolysis product, the aza-Michael addition product, and a double addition product. nih.govscispace.com
A key finding is the profound influence of the solvent on the chemoselectivity and enantioselectivity of these transformations. nih.govresearchgate.net This "solvent engineering" approach allows for the preferential formation of a desired product. For instance, in a non-polar solvent like n-hexane, the aza-Michael addition product is favored, whereas in a more polar solvent like 2-methyl-2-butanol (B152257) (2M2B), the aminolysis product is preferred. nih.govscispace.com
Furthermore, the solvent choice dramatically impacts the enantioselectivity of the subsequent kinetic resolution of the Michael adduct. nih.gov In the CalB-catalyzed reaction of benzylamine and methyl crotonate, the aza-Michael adduct formed in n-hexane has a very low enantiomeric excess (ee). In contrast, when the reaction is performed in 2M2B, the adduct can be obtained with a very high ee (up to 96%). nih.gov This has been attributed to a CalB-catalyzed resolution of the racemic Michael adduct, which is favored in the more polar solvent. nih.gov This strategy has enabled the one-pot enzymatic synthesis of enantiomerically enriched β-amino esters and amides. nih.govresearchgate.net
The catalytic promiscuity of lipases extends to various other transformations, including hydrolysis and transesterification reactions, where they exhibit high enantioselectivity in the resolution of racemic alcohols and amines. researchgate.netresearchgate.netrsc.org
Table 3.2.1: Solvent Effect on CalB-Catalyzed Reaction of Benzylamine and Methyl Crotonate
| Solvent | Product Distribution (Aminolysis:Aza-Michael:Double Addition) | Enantiomeric Excess (ee) of Aza-Michael Adduct | Reference(s) |
| n-Hexane | 7% : 81% : 12% | 1.1% | nih.gov |
| 2-Methyl-2-butanol (2M2B) | 48% : 29% : 23% | 96% | nih.gov |
Molecular Docking Studies in Biocatalytic Systems
To rationalize the observed activity and selectivity of lipases, molecular docking and molecular dynamics (MD) simulations have been employed. researchgate.netresearchgate.netnih.gov These computational tools provide insights into the binding of substrates within the enzyme's active site. nih.gov
The catalytic mechanism of lipases involves a catalytic triad (B1167595) of amino acids (typically Ser-His-Asp) and an oxyanion hole that stabilizes the tetrahedral intermediate formed during the reaction. researchgate.netresearchgate.net For the aza-Michael addition of benzylamine to methyl crotonate catalyzed by CalB, a proposed mechanism involves the activation of the benzylamine nucleophile by the His-Asp pair, while the oxyanion hole (formed by residues like Thr40 and Gln106) stabilizes the transition state. researchgate.netresearchgate.net
Molecular docking studies have been used to investigate the binding of various substrates to CalB, helping to explain its enantioselectivity. researchgate.netrsc.orgnih.gov For example, simulations can reveal why one enantiomer of a racemic substrate fits more favorably into the active site, leading to its preferential transformation. rsc.org Studies on CalB have also highlighted the mobility of a small helical "lid" (helix α5) near the active site. nih.gov This lid can adopt a more open conformation, particularly in a hydrophobic environment, which is necessary for the binding of larger, bulkier substrates. This conformational change is a form of interfacial activation, suggesting CalB can act as an esterase for small substrates and as a lipase for larger ones. nih.gov
Transition Metal Catalysis
Transition metal catalysts, particularly those based on rhodium and palladium, offer powerful methods for the functionalization of this compound and other α,β-unsaturated esters. These catalysts can facilitate reactions that are often difficult to achieve through other means.
Rhodium(I) complexes have been successfully used to catalyze the asymmetric 1,4-conjugate addition of arylboronic acids to α,β-unsaturated esters, including this compound. lookchem.comresearchgate.net For example, a cationic rhodium(I) complex with a chiral phosphine (B1218219) ligand like (S)-BINAP can catalyze the addition of phenylboronic acid to this compound, yielding the corresponding (R)-3-phenylbutanoate with high enantioselectivity. lookchem.com The catalytic cycle is believed to involve the transmetalation of the arylboronic acid to the rhodium(I) center, followed by coordination and insertion of the unsaturated ester, and finally hydrolysis to release the product and regenerate the catalyst. lookchem.com
Ruthenium-Carbene Complexes (Grubbs' Catalysts) in Reduction Reactions
Ruthenium-carbene complexes, particularly the second-generation Grubbs' and Hoveyda-Grubbs catalysts, are highly effective in the reduction of the carbon-carbon double bond in this compound. mdpi.comconicet.gov.ar These "hydrogen-free" reductions typically employ a silane (B1218182), such as triethylsilane (Et3SiH), as the reducing agent. mdpi.comconicet.gov.ar
Research has shown that microwave irradiation can significantly enhance the efficiency of these reactions. For instance, when this compound is treated with triethylsilane in the presence of a second-generation Grubbs' catalyst, microwave heating at 150°C for 30 minutes can lead to a 96% yield of the reduced product, benzyl butyrate (B1204436). conicet.gov.arrsc.org In contrast, traditional heating in refluxing dichloromethane (B109758) for 20 hours shows no reaction. conicet.gov.ar
A study on the reduction of trans-benzyl crotonate using triethylsilane and a Hoveyda-Grubbs catalyst under microwave heating revealed the formation of not only the expected reduction product but also a silylated compound, benzyl (4-triethylsilyl)-trans-crotonate. mdpi.com The ratio of these products was found to be dependent on the concentration of the silane. mdpi.com
The proposed mechanism for this reduction involves the formation of a ruthenium-hydride species from the reaction of the Grubbs' catalyst with the silane. mdpi.comsemanticscholar.org This active species then participates in the reduction of the olefin. mdpi.comsemanticscholar.org
| Catalyst | Reducing Agent | Conditions | Product(s) | Yield/Conversion | Reference |
| 2nd Gen Grubbs' | Et3SiH | MW, 150°C, 30 min | Benzyl butyrate | 96% | conicet.gov.ar |
| 2nd Gen Grubbs' | Et3SiH | Refluxing DCM, 20 h | No reaction | 0% | conicet.gov.ar |
| Hoveyda-Grubbs | Et3SiH | MW heating | Benzyl butyrate, Benzyl (4-triethylsilyl)-trans-crotonate | Varies with silane concentration | mdpi.com |
Manganese(II) Complex Catalysis in Oxygenation Reactions
Manganese(II) complexes have been successfully employed as catalysts for the oxygenation of this compound. Specifically, bis(dipivaloylmethanato)manganese(II) (Mn(dpm)2) in the presence of molecular oxygen and phenylsilane (B129415) (PhSiH3) facilitates the conversion of this compound to benzyl 2-hydroxybutyrate. oup.comcapes.gov.br
This reaction proceeds smoothly under mild conditions, offering a direct route to α-hydroxycarboxylic acid esters from α,β-unsaturated esters. oup.comcapes.gov.br The choice of solvent plays a crucial role in the reaction's efficiency, with primary and secondary alcohols leading to high yields of the desired product. oup.com For example, carrying out the reaction in 2-propanol at 0°C under an oxygen atmosphere results in a high yield of benzyl 2-hydroxybutyrate. oup.com
| Catalyst | Reagents | Solvent | Product | Yield | Reference |
| Mn(dpm)2 | O2, PhSiH3 | 2-propanol | Benzyl 2-hydroxybutyrate | High | oup.com |
| Mn(acac)2 | O2, PhSiH3 | Not specified | Benzyl 2-hydroxybutyrate | Moderate | oup.com |
Nonheme Iron Catalysts in Stereoselective Dihydroxylation
Nonheme iron complexes have emerged as powerful catalysts for the enantioselective cis-dihydroxylation of olefins, including this compound. chinesechemsoc.org These catalysts, inspired by the active sites of Rieske dioxygenase enzymes, offer a green and sustainable alternative to traditional heavy metal-based methods. chinesechemsoc.orgnih.gov
In a notable study, a nonheme iron(II) perchlorate (B79767) complex with a specific chiral ligand was used to catalyze the cis-dihydroxylation of (E)-benzyl crotonate using hydrogen peroxide as the oxidant. chinesechemsoc.org This system afforded the corresponding cis-diol in high yield (up to 90%) and with excellent enantioselectivity (up to 99% ee). chinesechemsoc.org The counterion of the iron complex was found to significantly impact the catalytic activity. chinesechemsoc.org
Isotopic labeling studies using H218O confirmed that the oxygen atoms incorporated into the diol product originate from the hydrogen peroxide and not from the water in the reaction medium. chinesechemsoc.org This finding provides insight into the reaction mechanism, suggesting the involvement of a highly reactive iron-oxo species. chinesechemsoc.orgnih.gov
| Catalyst | Substrate | Oxidant | Product | Yield | Enantioselectivity (ee) | Reference |
| Nonheme Iron(II) Perchlorate Complex | (E)-Benzyl crotonate | H2O2 | cis-diol | 90% | 99% | chinesechemsoc.org |
Chiral Titanium Catalysts in Related Benzyl System Oxidation
While specific research on chiral titanium catalysts for the direct oxidation of this compound is not extensively detailed in the provided context, their application in the enantioselective oxidation of related benzyl systems, such as aryl benzyl sulfides, highlights their potential. nih.gov Chiral titanium catalysts, particularly those derived from hydrobenzoin, are effective in promoting the asymmetric oxidation of sulfides to sulfoxides. nih.gov
These catalysts are also central to other significant transformations like the Sharpless epoxidation. nih.gov The rich redox properties of organotitanium compounds, which can exist in multiple oxidation states (Ti(II) to Ti(IV)), allow for a wide range of catalytic activities. nih.gov For instance, titanium-based catalysts have been utilized in photocatalytic processes, including the dimerization of benzylic alcohols. rsc.org The development of chiral titanium complexes, such as those with Salen ligands, has enabled enhanced stereocontrol in reactions like photocatalytic pinacol (B44631) coupling. rsc.org Given their versatility, it is plausible that chiral titanium catalysts could be adapted for the stereoselective oxidation of this compound, although further research in this specific area is needed.
Polymer Chemistry Involving Benzyl Crotonate and Crotonate Esters
Polymerization Mechanisms
Group-Transfer Polymerization (GTP) of Alkyl Crotonates
Group-transfer polymerization (GTP) has emerged as a powerful method for the controlled polymerization of α,β-unsaturated carbonyl compounds, including challenging monomers like alkyl crotonates. semanticscholar.orgresearchgate.net This living polymerization technique, which involves the use of a silyl (B83357) ketene (B1206846) acetal (B89532) initiator, allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. acs.orgscispace.com
Kinetic modeling is a crucial tool for understanding and optimizing GTP systems for alkyl crotonates. semanticscholar.orgrsc.org The polymerization proceeds via the coordination of the crotonate monomer to a Lewis acid catalyst, creating an activated monomer. semanticscholar.org This activated species then reacts with the silyl ketene acetal at the growing polymer chain end, regenerating the silyl ketene acetal functionality for the next propagation step. semanticscholar.org
A primary challenge in the GTP of crotonates is managing termination reactions, which can compete with propagation and broaden the molecular weight distribution. semanticscholar.orgacs.org A well-known termination pathway is an intramolecular cyclization reaction. semanticscholar.orgrsc.org Kinetic modeling studies have been employed to quantify the elementary reactions, including propagation and termination. For the GTP of an alkyl crotonate using a trimethylsilyl-based catalyst system, the activation energy for the cyclization termination reaction (E_c_ = 37.8 kJ mol⁻¹) was found to be significantly higher than that for the propagation reaction (E_p_ = 28.6 kJ mol⁻¹). semanticscholar.orgrsc.org This critical finding reveals that termination reactions are disproportionately accelerated at higher temperatures, highlighting the need for low-temperature conditions to maintain control over the polymerization. semanticscholar.orgrsc.org
Table 1: Activation Energies for GTP of an Alkyl Crotonate This table presents the activation energies for the propagation and cyclization termination reactions in the Group-Transfer Polymerization of an alkyl crotonate using a trimethylsilyl-based catalyst system.
| Reaction | Activation Energy (kJ mol⁻¹) |
|---|---|
| Propagation (E_p_) | 28.6 semanticscholar.orgrsc.org |
| Cyclization Termination (E_c_) | 37.8 semanticscholar.orgrsc.org |
The kinetic model also helps to verify the proposed reaction pathways, including the association between the monomer and the catalyst, and provides a quantitative basis for designing more efficient and manageable polymerization systems. semanticscholar.org
The choice of initiator and catalyst is paramount for achieving controlled GTP of alkyl crotonates. researchgate.net Silyl ketene acetals, such as 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS), are commonly used as initiators. researchgate.netacs.org The catalyst can be either a nucleophilic anion or, more commonly for crotonates, a Lewis acid. scispace.com
Recent advancements have demonstrated the efficacy of organic superacids and silicon-based Lewis acids as catalysts. researchgate.netacs.org For instance, using MTS as the initiator and an organic superacid like 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂) as the catalyst, poly(ethyl crotonate) was synthesized with a narrow molecular weight distribution (M_w_/M_n_ = 1.14) and in quantitative yield. researchgate.netacs.org
The steric bulk of the silyl groups on both the initiator and the catalyst plays a crucial role in controlling the polymerization. semanticscholar.orgscispace.com Increasing the steric hindrance of the trialkylsilyl moiety (e.g., from trimethylsilyl (B98337) to tert-butyldimethylsilyl) on the catalyst and initiator has been shown to suppress termination reactions. semanticscholar.orgresearchgate.net This effect is attributed to an increase in the ratio of the activation energies for cyclization and propagation, which favors propagation. semanticscholar.org Furthermore, the use of bulkier silyl groups, such as the tert-butyldimethylsilyl group, can lead to enhanced stereocontrol, producing highly disyndiotactic polymers. scispace.com
Table 2: GTP of Ethyl Crotonate with an Organic Acid Catalyst This table shows the results of Group-Transfer Polymerization of ethyl crotonate (EtCr) using 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS) as an initiator and C₆F₅CHTf₂ as a catalyst. acs.org
| [M]₀/[I]₀/[Cat]₀ | Temperature (°C) | Time (h) | Conversion (%) | M_n_ (kDa) | M_w_/M_n_ |
|---|---|---|---|---|---|
| 100/1/0.1 | -40 | 12 | >99 | 11.2 | 1.14 |
| 100/1/0.1 | 20 | 24 | >99 | 10.5 | 1.25 |
Kinetic Modeling of Propagation and Termination Reactions
Radical Cyclopolymerization of Crotonate Hybrid Monomers
Radical cyclopolymerization presents an innovative strategy for creating polymers with cyclic repeating units in their backbone. rsc.orgresearchgate.net This approach involves diene monomers that undergo a sequence of intramolecular cyclization and intermolecular propagation. rsc.orgresearchgate.net For crotonates, this involves designing "hybrid monomers" that pair a crotonate moiety with another polymerizable group, such as a methacrylate (B99206) or acrylamide (B121943). rsc.orgrsc.org
A significant breakthrough in this area is the development of visible light-driven, organocatalyzed photoredox Atom Transfer Radical Polymerization (ATRP)-type cyclopolymerization. rsc.orgresearchgate.netrsc.org This method offers spatiotemporal control and avoids metal contamination, which is a concern in traditional ATRP. rsc.orgacs.org
The process utilizes an organic photocatalyst, such as N,N′-di(2-naphthyl)dihydrophenazine, and an initiator like diethyl-2-bromo-2-methylmalonate. rsc.org Upon irradiation with visible light, the photocatalyst facilitates the generation of a radical from the initiator, which then adds to the more reactive double bond of the hybrid monomer (e.g., the methacrylate group). rsc.org This is followed by a rapid intramolecular cyclization step (typically a 5-exo-trig or 6-endo-trig cyclization) involving the crotonate's internal double bond, before intermolecular propagation occurs. rsc.org This sequence effectively prevents crosslinking and results in a linear polymer with cyclic units. rsc.orgrsc.org While this technique provides excellent control, the dispersity (Đ) of the resulting polymers (around 1.6) can be higher than in typical organocatalyzed ATRP of simple methacrylates. This is attributed to the presence of the crotonate moiety, which introduces a different type of radical species and complicates the propagation kinetics. rsc.org
The structure of the crotonate hybrid monomer, particularly the nature of its substituents, has a profound impact on polymerizability and the cyclization process. rsc.orgradtech2020.com The choice of the ester group on the crotonate motif is critical. For example, a hybrid monomer bearing a sterically bulky tert-butyl crotonate group showed lower reactivity and monomer conversion compared to those with less bulky ester groups. rsc.orgresearchgate.net This demonstrates that significant steric hindrance can impede the polymerization process.
Furthermore, the substituent on the second polymerizable group also plays a role. Acrylamide-crotonate hybrid monomers have also been successfully cyclopolymerized using this photoredox method. rsc.org The efficiency of the intramolecular cyclization versus intermolecular propagation is key to forming the desired linear polymer with cyclic units. The design of the monomer structure is therefore a balance between promoting cyclization and ensuring efficient propagation. radtech2020.com Factors such as the length and flexibility of the linker between the two polymerizable groups and the position of substituents can influence which cyclization pathway (e.g., 5-membered vs. 6-membered ring formation) is favored. radtech2020.com
Organocatalyzed Photoredox ATRP-type Cyclopolymerization
Anionic Polymerization Pathways Yielding Crotonate End-Groups
The formation of crotonate end-groups is a key feature in certain anionic polymerization pathways, particularly in the ring-opening polymerization (ROP) of related monomers like β-butyrolactone (BBL). These mechanisms provide insight into the behavior of the crotonate moiety under anionic conditions.
In the anionic ROP of BBL, the initiation step can be highly dependent on the nucleophilicity and basicity of the initiator used. mdpi.comresearchgate.net When strong bases are employed as initiators, a common pathway involves the abstraction of an acidic α-proton from the lactone monomer. This deprotonation leads to the formation of a lactone enolate, which can subsequently undergo an elimination reaction to form a crotonate anion. mdpi.comresearchgate.net This newly formed crotonate species then acts as the true initiator for the polymerization, attacking another monomer molecule and leading to a polymer chain with a crotonate terminal group. mdpi.commdpi.com
This mechanism has been observed with various initiators, including:
Potassium naphthalenide/18-crown-6 complex: This system initiates polymerization by abstracting an α-proton from BBL, forming a potassium crotonate that initiates propagation via active carboxylate groups. mdpi.com
Potassium hydride/18-crown-6 complex: Similar to the naphthalenide complex, initiation proceeds via α-proton abstraction, resulting in a polymer functionalized with an unsaturated crotonate end-group. mdpi.com
Sodium Phenoxides: Depending on the basicity of the phenoxide, it can act as a Brønsted base, abstracting a proton from the monomer to generate a crotonate anion that initiates polymerization. mdpi.com
This side reaction involving deprotonation and the formation of crotonate end-groups has been identified as a reason for the difficulty in achieving high molecular weight poly(β-butyrolactone) in some systems. researchgate.netresearchgate.net For alkyl crotonates themselves, direct anionic polymerization with initiators like sec-butyllithium (B1581126) has been used to polymerize monomers with bulky tert-alkyl groups (e.g., tert-butyl, 1-adamantyl). researchgate.netresearchgate.net However, for most crotonates, classical anionic methods are not efficient. researchgate.net The principles of crotonate anion formation remain relevant, highlighting a fundamental pathway in the anionic chemistry of these and related monomers.
Polymer Microstructure and Structure-Property Relationships
The polymerization of α,β-substituted vinyl monomers like crotonate esters yields polymers with a ditactic structure, meaning each monomer unit contributes two asymmetric carbons to the polymer backbone. researchgate.net The precise spatial arrangement of the ester and methyl substituents along the chain defines the polymer's microstructure, specifically its stereoregularity and tacticity. This microstructure is a critical determinant of the polymer's macroscopic properties.
Stereoregularity and Tacticity (e.g., Disyndiotacticity) in Poly(alkyl crotonate)s
The most significant form of tacticity studied in poly(alkyl crotonate)s is disyndiotacticity . A disyndiotactic polymer exhibits a stereochemical structure where successive pairs of the two different stereocenters (the α-carbon bearing the ester group and the β-carbon bearing the methyl group) have alternating, or racemic (r), configurations. This leads to a highly ordered chain structure. researchgate.netacs.org
Group-transfer polymerization (GTP) has emerged as the most effective method for controlling the stereoregularity of poly(alkyl crotonate)s. acs.orgresearchgate.net By carefully selecting the initiator, catalyst, and polymerization conditions, high levels of disyndiotacticity can be achieved.
Key findings from research into the stereocontrolled polymerization of crotonates include:
Influence of Initiator and Catalyst: The steric bulk of the silyl groups in both the silyl ketene acetal (SKA) initiator and the Lewis acid catalyst plays a crucial role. researchgate.netacs.org For instance, in the GTP of ethyl crotonate, using catalysts and initiators with larger silyl groups (e.g., triethylsilyl, triisopropylsilyl) significantly enhances the disyndiotacticity of the resulting polymer compared to smaller groups like trimethylsilyl. researchgate.netacs.org
Effect of Temperature: Lower polymerization temperatures generally favor higher stereoregularity, leading to increased disyndiotacticity. researchgate.netacs.org
"Diheterotactic" Structures: Besides disyndiotacticity, other highly regular microstructures have been achieved. The polymerization of tert-butyl crotonate with Grignard reagents like diphenylmagnesium (B1604861) ((C₆H₅)₂Mg) in toluene (B28343) yielded a novel "diheterotactic" polymer, characterized by a regular repeating sequence of erythro and threo diads. acs.org
Structure-Property Relationships:
The high degree of structural order imparted by disyndiotacticity has a profound impact on the material properties of poly(alkyl crotonate)s. The most well-documented relationship is the effect of tacticity on the glass transition temperature (T₉).
Glass Transition Temperature (T₉): Research on poly(ethyl crotonate)s (PECs) with varying levels of disyndiotacticity (from 53% to 92%) demonstrated a strong positive correlation between the degree of disyndiotacticity and T₉. researchgate.netacs.org A highly disyndiotactic PEC (92%) exhibited a T₉ of 201°C, whereas a less regular polymer (53% disyndiotacticity) had a T₉ of only 82°C. researchgate.netacs.org This significant enhancement in thermal resistance is attributed to the more regular and efficient packing of polymer chains enabled by the highly controlled ditacticity. acs.orgresearchgate.net The enhancement in T₉ per percentage of syndiotactic component is significantly greater for poly(ethyl crotonate) than for the well-known syndiotactic poly(methyl methacrylate) (PMMA). acs.orgresearchgate.net
Thermal Stability: Poly(alkyl crotonate)s prepared by GTP generally exhibit superior thermal stability compared to their poly(alkyl methacrylate) counterparts. acs.orgacs.org For example, poly(methyl crotonate) has a higher T₉ (122°C) and 5% weight loss temperature (359°C) than PMMA prepared by the same method (104°C and 304°C, respectively). acs.orgacs.org The introduction of bulky, rigid groups like adamantyl into the ester side chain can further increase both the glass transition and decomposition temperatures. researchgate.netresearchgate.net
The following tables summarize key research findings on the synthesis and properties of poly(alkyl crotonate)s.
Table 1: Effect of Silyl Group and Temperature on Disyndiotacticity of Poly(ethyl crotonate) (PEC) via GTP Data synthesized from studies on group-transfer polymerization of ethyl crotonate. researchgate.netacs.org
| Entry | Silyl Group in Initiator/Catalyst | Polymerization Temp. (°C) | Disyndiotacticity (rr, %) | Mₙ (g/mol) | MWD (Mₗ/Mₙ) |
|---|---|---|---|---|---|
| 1 | Trimethylsilyl (TMS) | 0 | 53 | 68,000 | 1.31 |
| 2 | Triethylsilyl (TES) | 0 | 79 | 75,000 | 1.25 |
| 3 | tert-Butyldimethylsilyl (TBDMS) | 0 | 88 | 59,000 | 1.20 |
| 4 | Triisopropylsilyl (TIPS) | 0 | 92 | 61,000 | 1.18 |
| 5 | Triethylsilyl (TES) | -40 | 85 | 71,000 | 1.22 |
Table 2: Relationship Between Disyndiotacticity and Glass Transition Temperature (T₉) in Poly(ethyl crotonate) (PEC) Data from dynamic mechanical analysis of PEC samples with varying tacticity. researchgate.netacs.orgresearchgate.net
| Sample | Disyndiotacticity (rr, %) | T₉ (°C) |
|---|---|---|
| PEC-1 | 53 | 82 |
| PEC-2 | 65 | 115 |
| PEC-3 | 79 | 158 |
| PEC-4 | 88 | 185 |
| PEC-5 | 92 | 201 |
Table 3: Polymerization of Various Alkyl Crotonates via Organic Acid-Catalyzed GTP Data from GTP of various alkyl crotonates (RCr) at -40°C for 24h. acs.org
| Monomer | Alkyl Group (R) | Yield (%) | Mₙ (x 10⁴ g/mol) | MWD (Mₗ/Mₙ) |
|---|---|---|---|---|
| MeCr | Methyl | >99 | 4.1 | 1.18 |
| EtCr | Ethyl | >99 | 5.0 | 1.14 |
| ⁿPrCr | n-Propyl | >99 | 5.9 | 1.16 |
| ⁱPrCr | iso-Propyl | >99 | 6.2 | 1.15 |
| ⁿBuCr | n-Butyl | >99 | 6.8 | 1.16 |
| ˢBuCr | sec-Butyl | >99 | 7.2 | 1.18 |
| ᵗBuCr | tert-Butyl | 0 | - | - |
Theoretical and Computational Chemistry Studies on Benzyl Crotonate Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like benzyl (B1604629) crotonate. It allows for the detailed examination of reaction pathways and the factors governing selectivity.
Reaction Mechanism Elucidation and Transition State Characterization
DFT calculations have been instrumental in understanding the mechanisms of reactions involving benzyl crotonate. For instance, in the conjugate addition of piperidine (B6355638) to this compound catalyzed by a selenourea-thiourea organocatalyst, DFT calculations at the B3LYP/6-31G* level were used to model the stereogenic-center-forming step. nih.gov These calculations helped to identify and characterize the transition structures for the C-N bond formation leading to both the R- and S-enantiomers of the resulting β-amino ester. nih.gov The computational analysis, combined with experimental kinetic isotope effects, supported a mechanism involving reversible C-N bond formation followed by a rate- and enantioselectivity-determining protonation step. nih.gov
Similarly, DFT has been applied to study the 1,3-dipolar cycloaddition reaction between pyrroline-1-oxide and methyl crotonate, a related α,β-unsaturated ester. researchgate.net This study, using the B3LYP/6-31G(d) level of theory, optimized transition states and calculated activation energies to reveal a concerted and asynchronous mechanism. researchgate.net Such studies on analogous systems provide a framework for understanding similar reactions with this compound.
In another example, DFT calculations were employed to investigate the iridium-catalyzed ortho C-H alkenylation of benzylamines with acrylates. nih.gov While not directly involving this compound as a reactant, this study provides insights into the activation of C-H bonds in benzyl-containing compounds and their subsequent reaction with acrylate-type structures, which are structurally related to crotonates. The calculations revealed that N-deprotonation precedes C-H activation and that the C-H activation step is reversible and not rate-determining. nih.gov
Intermolecular Interactions and Enantioselectivity Prediction
Understanding and predicting enantioselectivity is a key challenge in asymmetric catalysis. DFT calculations are a valuable tool for this purpose. In the aforementioned study of the conjugate addition of piperidine to this compound, DFT was used to explore the origin of enantioselectivity. nih.gov By calculating the energies of the transition states leading to the different enantiomers, researchers can predict which stereoisomer will be favored. Although the initial C-N bond formation transition state search incorrectly predicted the enantioselectivity, further investigation into the subsequent protonation step revealed it to be the enantiodetermining step. nih.gov
The prediction of enantioselectivity often relies on identifying the subtle non-covalent interactions that differentiate the diastereomeric transition states. DFT methods, particularly when combined with dispersion corrections (DFT-D), are adept at capturing these interactions, such as hydrogen bonding and van der Waals forces. rsc.org The development of machine learning models trained on DFT-derived data is also a promising approach for the high-throughput prediction of enantioselectivity in asymmetric reactions. nih.govrsc.org These models can learn the complex relationships between catalyst structure, substrate structure, and the resulting stereochemical outcome. nih.gov
The table below summarizes the key findings from a DFT study on the conjugate addition of piperidine to this compound. nih.gov
| Parameter | Finding |
| Reaction | Conjugate addition of piperidine to this compound |
| Catalyst | Selenourea-thiourea organocatalyst |
| DFT Method | B3LYP/6-31G* for transition structures; B3LYP-D3(BJ)/6-311++G** with PCM for single-point energies |
| Key Mechanistic Insight | Reversible C-N bond formation followed by a rate- and enantioselectivity-determining C-protonation step |
| Role of Catalyst | Functions as an asymmetric Brønsted acid |
| Predicted Stereochemistry | The model correctly identified the major enantiomer after considering the protonation step |
Molecular Electron Density Theory (MEDT) Analysis of Reactivity
Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity, emphasizing the role of the electron density distribution in the ground state of the reactants. mdpi.com MEDT posits that the capacity for changes in electron density, rather than frontier molecular orbital interactions alone, governs reactivity. mdpi.com
While specific MEDT studies focused solely on this compound are not prevalent in the searched literature, the principles of MEDT have been applied to similar systems, such as the [3+2] cycloaddition reactions of nitrones with acrylates and other dipolarophiles. rsc.orgresearchgate.net These studies analyze the changes in electron density along the reaction path to understand the molecular mechanism and selectivity. mdpi.com The analysis of conceptual DFT reactivity indices, which are central to MEDT, can provide insights into the electrophilic and nucleophilic character of the reactants and predict the regioselectivity of reactions. researchgate.netx-mol.net
For example, a MEDT study of the [3+2] cycloaddition of N-benzylcyclohexylnitrone with methyl-3-butenoate at the B3LYP/6-311++G(d,p) level of theory indicated a zwitterionic-type reaction that proceeds through a one-step mechanism. rsc.org The analysis of global electron density transfer (GEDT) at the transition states helped to explain the observed stereoselectivity. rsc.org These approaches could be readily applied to reactions involving this compound to gain a deeper understanding of its reactivity.
Molecular Dynamics (MD) Simulations in Biocatalytic Systems
Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time, which is particularly useful for understanding enzyme catalysis. A proposed catalytic mechanism for the addition of benzylamine (B48309) to methyl crotonate catalyzed by Candida antarctica lipase (B570770) B (CALB) highlights the role of the enzyme's active site in facilitating the reaction. researchgate.netresearchgate.net The oxyanion hole, formed by Thr40 and Gln106, stabilizes the negative charge of the transition state, while the His224-Asp187 pair activates the benzylamine nucleophile. researchgate.netresearchgate.net
MD simulations can be employed to investigate the conformational changes of both the enzyme and the substrate, like this compound, within the active site. These simulations can reveal how the substrate binds and is oriented for optimal reaction, providing insights that complement static quantum mechanical models. While specific MD simulations focusing on this compound were not found in the initial search, studies on lipases in organic solvents demonstrate the utility of this technique in understanding how the reaction medium affects enzyme structure and activity. researchgate.net
Kinetic Modeling of Complex Reaction Systems (e.g., Polymerization)
Kinetic modeling is a valuable tool for understanding and optimizing complex reaction systems like polymerization. Studies on the group-transfer polymerization (GTP) of alkyl crotonates, using silicon Lewis acid catalysts, have successfully employed kinetic modeling to elucidate the polymerization mechanism. rsc.orgsemanticscholar.org These models can quantitatively verify proposed elementary reactions and provide insights into the effects of temperature and catalyst structure on the polymerization process. rsc.orgsemanticscholar.org
The table below presents data from a kinetic modeling study on the group-transfer polymerization of alkyl crotonates. rsc.org
| Parameter | Value (kJ mol⁻¹) | Significance |
| Propagation Activation Energy (E_p) | 28.6 | Energy barrier for the chain growth step. |
| Cyclization Activation Energy (E_c) | 37.8 | Energy barrier for a key termination reaction. |
| Observation | E_c > E_p | Termination reactions are more accelerated by temperature increases than propagation reactions. |
While these studies focused on alkyl crotonates, the developed kinetic models provide a strong foundation for understanding and predicting the behavior of this compound in similar polymerization systems. The principles and methodologies can be adapted to account for the specific electronic and steric properties of the benzyl group. Recent work on the organocatalyzed photoredox radical cyclopolymerization of methacrylate-crotonate hybrid monomers also included this compound (M3), demonstrating its successful polymerization. rsc.org
Non-Computational Theoretical Frameworks in Chemical Reactivity
Beyond computational methods, several theoretical frameworks provide a conceptual basis for understanding chemical reactivity. The Frontier Molecular Orbital (FMO) theory, for example, explains reactivity in terms of the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nsps.org.ng In the context of this compound, FMO theory can be used to predict the regioselectivity of cycloaddition reactions. For the 1,3-dipolar cycloaddition of pyrroline-1-oxide and methyl crotonate, FMO analysis showed that the regioselectivity is controlled by the HOMO(dipole)-LUMO(dipolarophile) interaction. researchgate.net
The principle of hard and soft acids and bases (HSAB) is another valuable non-computational framework. It can help predict the preferred sites of attack for nucleophiles and electrophiles. While not explicitly detailed for this compound in the provided search results, HSAB theory is a fundamental concept in organic chemistry that can be applied to understand its reactivity patterns.
These theoretical frameworks, while qualitative, provide a valuable complement to quantitative computational studies, offering a more intuitive understanding of the factors that govern chemical reactions involving this compound.
Advanced Spectroscopic and Analytical Methodologies for Research on Benzyl Crotonate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
NMR spectroscopy is an indispensable tool for probing the intricate details of chemical reactions and polymer structures involving benzyl (B1604629) crotonate. Its ability to provide data on connectivity, stereochemistry, and dynamic processes makes it invaluable for mechanistic studies.
1D and 2D NMR for Stereochemical Assignment (e.g., NOESY)
The stereochemical outcome of reactions involving benzyl crotonate, such as cycloadditions or conjugate additions, is critical to the function of the resulting molecules. One-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely employed to assign the relative and absolute stereochemistry of products.
In 1D ¹H NMR, the coupling constants (J-values) between vicinal protons provide initial clues about their dihedral angles, helping to distinguish between cis and trans isomers. For instance, in cycloaddition reactions, the magnitude of the J-coupling between protons on the newly formed ring can indicate their relative orientation. rsc.org
For more complex structures, 2D NMR experiments are essential. Techniques like Correlation Spectroscopy (COSY) establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the complete carbon skeleton. magritek.comlongdom.org
Crucially, Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the spatial proximity of protons. open.ac.ukdur.ac.ukrsc.org Protons that are close in space, regardless of their through-bond connectivity, will show a cross-peak in the NOESY spectrum. This information is vital for assigning stereochemistry, for example, in determining whether substituents on a ring are on the same face (cis) or opposite faces (trans). rsc.org In the analysis of cycloaddition products of crotonates, NOESY correlations can unambiguously establish the relative configuration of the newly formed stereocenters. rsc.org
Table 1: Representative 2D NMR Techniques for Stereochemical Analysis of a this compound Derivative
| Experiment | Information Provided | Example Application for this compound Adduct |
| COSY | Shows ¹H-¹H through-bond coupling. | Identifies which protons are adjacent in a newly formed ring structure. |
| HSQC | Correlates ¹H nuclei with their directly bonded ¹³C nuclei. | Assigns specific carbon signals to their attached protons. |
| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Confirms connectivity across quaternary carbons or heteroatoms. |
| NOESY | Shows through-space correlations between nearby ¹H nuclei. | Distinguishes between endo and exo products in cycloadditions by identifying protons on the same face of the molecule. rsc.orgopen.ac.uk |
In-Situ NMR Studies of Reaction Progress and Intermediate Formation
In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions as they occur within the NMR tube, providing a direct window into reaction kinetics and the formation of transient species. researchgate.netnih.govresearchgate.net By acquiring a series of spectra over time, researchers can track the consumption of this compound and the appearance of products. acs.orgosf.io
This technique is powerful for mechanistic investigations. For example, in a catalyzed reaction, the signals of the active catalyst or catalyst-substrate complexes may be observed. The rate of disappearance of starting material signals and the rate of appearance of product signals can be quantified to determine reaction orders and rate constants. researchgate.net
In some cases, short-lived reaction intermediates, which may be unobservable by conventional analysis of the final reaction mixture, can be detected and characterized. nih.gov For instance, in the organocatalyzed addition of a nucleophile to this compound, in-situ NMR could potentially identify the enolate or iminium ion intermediates that are key to the catalytic cycle. mdpi.com Similarly, studies on related crotonates have used ¹³C NMR to measure kinetic isotope effects, providing deep mechanistic insights by comparing the isotopic composition of unreacted starting material to its initial state. mdpi.com
Table 2: Hypothetical In-Situ ¹H NMR Monitoring of a Reaction with this compound
| Time | Integral of this compound Vinyl Proton (δ ~7.0 ppm) | Integral of Product Proton (e.g., δ ~4.5 ppm) | % Conversion |
| 0 min | 1.00 | 0.00 | 0% |
| 10 min | 0.75 | 0.25 | 25% |
| 30 min | 0.40 | 0.60 | 60% |
| 60 min | 0.15 | 0.85 | 85% |
| 120 min | <0.05 | >0.95 | >95% |
NMR for Polymer Microstructure and Tacticity Analysis
When this compound is polymerized, the resulting poly(this compound) can exhibit different microstructures, specifically with respect to the stereochemical arrangement of the substituents along the polymer chain, known as tacticity. NMR spectroscopy is the primary technique for determining this microstructure, which profoundly influences the polymer's physical properties, such as its glass transition temperature (Tg) and thermal stability. researchgate.netmdpi.com
For polymers of α,β-disubstituted monomers like crotonates, the main chain possesses two asymmetric carbons per monomer unit, leading to the possibility of ditacticity. High-resolution ¹H and ¹³C NMR can distinguish between different tactic sequences (e.g., disyndiotactic, diisotactic). researchgate.net For example, in studies of poly(ethyl crotonate), specific resonances in the ¹H NMR spectrum corresponding to the β-methyl proton were used to quantify the degree of disyndiotacticity. researchgate.net The chemical shifts of the main-chain carbons are also highly sensitive to the local stereochemical environment, allowing for a detailed analysis of triad (B1167595) or even pentad sequences. mdpi.com
Table 3: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for Poly(crotonate) Tacticity Analysis (based on analogues)
| Nucleus | Polymer Region | Tactic Sequence | Typical Chemical Shift (ppm) |
| ¹H | β-Methyl Protons | Disyndiotactic | ~0.85 |
| ¹H | β-Methyl Protons | Other/Atactic | ~0.9-1.1 |
| ¹³C | Main-Chain Methine | Disyndiotactic | Specific resolved signals |
| ¹³C | Main-Chain Methylene | Disyndiotactic | Specific resolved signals |
| ¹³C | Carbonyl | Disyndiotactic | Specific resolved signals |
Mass Spectrometry Techniques for Complex Mixture and Polymer Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds, elucidate their structure, and analyze complex mixtures, making it highly complementary to NMR for studying this compound chemistry.
MALDI-TOF MS for Polymer Molecular Weight and Chain-End Fidelity
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a cornerstone technique for the characterization of synthetic polymers. acs.orgrsc.org It provides detailed information on the absolute molecular weight distribution of a polymer sample, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). rsc.org
In a MALDI-TOF experiment, the polymer is co-crystallized with a matrix and an ionizing agent. The laser desorbs and ionizes the polymer chains, which then travel through a flight tube to a detector. The time taken to reach the detector is proportional to the mass of the ion. The resulting spectrum shows a series of peaks, where each peak corresponds to a specific polymer chain length (degree of polymerization), differing by the mass of a single monomer unit (176.21 Da for this compound).
A key advantage of MALDI-TOF MS is its ability to provide information on the end-groups of the polymer chains. rsc.orgrsc.org By analyzing the exact mass of the observed peaks, the chemical composition of the initiating and terminating groups can be confirmed. This "chain-end fidelity" analysis is crucial for verifying that a polymerization reaction proceeded via the intended mechanism. rsc.orgumons.ac.beumons.ac.be This has been used to study polymers made from related crotonates and other monomers, confirming the structures of the resulting telechelic polymers. acs.orgacs.org
Table 4: Representative MALDI-TOF MS Data for a Hypothetical Poly(this compound)
| Peak (m/z) | Degree of Polymerization (n) | Calculation (Initiator + n * Monomer + Cation) | End-Group Confirmation |
| 1121.5 | 5 | 101.1 (Initiator) + 5 * 176.2 + 23.0 (Na⁺) | Consistent with initiator fragment |
| 1297.7 | 6 | 101.1 (Initiator) + 6 * 176.2 + 23.0 (Na⁺) | Consistent with initiator fragment |
| 1473.9 | 7 | 101.1 (Initiator) + 7 * 176.2 + 23.0 (Na⁺) | Consistent with initiator fragment |
| 1650.1 | 8 | 101.1 (Initiator) + 8 * 176.2 + 23.0 (Na⁺) | Consistent with initiator fragment |
ESI-MS for Reaction Intermediates
Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for detecting and characterizing charged or polar intermediates directly from a reaction solution. mdpi.comuvic.caresearchgate.net This makes ESI-MS a powerful tool for elucidating complex reaction mechanisms that proceed through ionic species. nih.gov
When monitoring a catalytic reaction involving this compound, ESI-MS can intercept and identify key intermediates that exist at low concentrations. mdpi.com For example, in an organocatalyzed Michael addition, ESI-MS could detect the protonated catalyst, non-covalent complexes between the catalyst and this compound, or charged intermediates like iminium or enolate ions. umons.ac.be The high sensitivity and speed of ESI-MS allow for the analysis of reaction aliquots over time, providing a snapshot of the species present at different stages of the reaction. uvic.ca Tandem MS (MS/MS) experiments can be performed on the detected intermediate ions to fragment them, providing structural information that helps to confirm their identity. nih.gov
Table 5: Hypothetical ESI-MS Analysis for Intermediates in a Catalyzed Reaction of this compound
| Observed m/z | Proposed Species | Role in Reaction |
| 177.08 | [this compound + H]⁺ | Protonated Substrate |
| 300.18 | [Catalyst + H]⁺ | Protonated Catalyst |
| 476.26 | [this compound + Catalyst + H]⁺ | Non-covalent catalyst-substrate complex |
| 494.30 | [Product + Catalyst + H]⁺ | Non-covalent catalyst-product complex |
| 353.18 | [Product + H]⁺ | Protonated Product |
Other Spectroscopic Methods for Catalyst Characterization and Active Site Analysis
Beyond vibrational and electronic spectroscopy, a range of other advanced spectroscopic techniques are indispensable for a comprehensive understanding of the catalysts used in this compound synthesis. These methods provide detailed insights into the surface chemistry, elemental composition, and the nature of active sites, which are critical for establishing structure-activity relationships and designing more efficient catalysts.
Temperature-Programmed Desorption (TPD)
Temperature-Programmed Desorption (TPD) is a powerful technique for characterizing the active sites on a catalyst's surface. msesupplies.comhidenanalytical.com The method involves adsorbing a probe molecule onto the catalyst surface, often at ambient or sub-ambient temperatures, followed by heating the sample at a controlled rate under a flow of inert gas. msesupplies.comiitm.ac.in A detector, typically a mass spectrometer, monitors the concentration of the desorbed molecules as a function of temperature. hidenanalytical.com
The resulting TPD profile, a plot of desorbed gas intensity versus temperature, provides a wealth of information. hiden.de The temperature at which desorption peaks occur is related to the strength of the interaction between the adsorbate and the active site; higher desorption temperatures indicate stronger binding. hiden.de The area under a desorption peak can be quantified to determine the number of active sites. hiden.de
In the context of esterification reactions like the synthesis of this compound, TPD is frequently used to quantify the acidity or basicity of a catalyst, which is crucial for its activity.
Ammonia (B1221849) TPD (NH₃-TPD): Ammonia is a basic probe molecule used to titrate and quantify the acid sites on a catalyst. The desorption profile of ammonia can distinguish between weak, medium, and strong acid sites based on the temperature of desorption.
Carbon Dioxide TPD (CO₂-TPD): Conversely, CO₂ is an acidic probe molecule used to characterize the number and strength of basic sites on a catalyst surface. mdpi.com For instance, a study on Au/ZnO catalysts used in oxidative esterification utilized CO₂-TPD to assess the basicity of the support material. mdpi.com
By analyzing the desorption kinetics, one can also extract thermodynamic parameters such as the activation energy for desorption, which corresponds to the heat of adsorption. iitm.ac.in This information is vital for understanding how reactants like crotonic acid and benzyl alcohol interact with and are activated by the catalyst surface.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for elucidating the structure of solid catalysts at an atomic level. researchgate.net Unlike solution-state NMR, solid-state NMR, often employing techniques like Magic Angle Spinning (MAS), can analyze insoluble and heterogeneous materials, providing detailed information about the local environment of specific nuclei (e.g., ¹³C, ²⁹Si, ³¹P).
For catalysts relevant to this compound synthesis, solid-state NMR can:
Identify and Quantify Active Groups: Research on solid acid catalysts derived from corncob demonstrated the use of ¹³C MAS NMR to identify the presence of crucial functional groups like polycyclic aromatic carbon sheets bearing -SO₃H, -COOH, and -OH groups. nih.gov The relative abundance of these groups was correlated with the catalyst's high activity in esterification. nih.gov
Characterize Catalyst Supports: In polymer-supported catalysts, conventional analytical methods often struggle to provide direct structural information. nih.govrsc.org Dynamic Nuclear Polarization (DNP)-enhanced solid-state NMR has emerged to overcome these limitations by significantly boosting signal sensitivity. nih.govrsc.org This allows for the direct characterization of the active species and their interaction with the polymer matrix. nih.govrsc.org For example, DNP ¹⁵N NMR was used to successfully characterize ammonium-based catalysts on a polystyrene support for transesterification reactions, confirming the stability of the active quaternary ammonium (B1175870) groups during the reaction. nih.govrsc.org
Probe Reaction Mechanisms: In situ solid-state NMR allows for the monitoring of reactants, intermediates, and products directly on the catalyst surface during a reaction. researchgate.net This can provide unambiguous evidence for proposed reaction pathways and help identify deactivation mechanisms, such as the adsorption of product molecules onto the active centers. nih.govrsc.org
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that provides information on the elemental composition and the chemical (or oxidation) state of the elements within the top 5-10 nanometers of a material's surface. wikipedia.org The technique works by irradiating the sample with X-rays and measuring the kinetic energy of the electrons that are ejected. wikipedia.org Since the binding energy of these core-level electrons is characteristic of the element and its chemical environment, XPS can reveal not only which elements are present but also what other elements they are bonded to. wikipedia.org
For catalyst research, XPS is critical for:
Determining Surface Elemental Composition: It can verify the successful incorporation of active metals or functional groups onto a catalyst support and detect any surface impurities.
Identifying the Chemical State of Active Species: The performance of a catalyst is often dictated by the oxidation state of its active component. XPS can distinguish between different oxidation states, such as Au⁰ and Au³⁺ on a gold catalyst or the different sulfur environments in a sulfated zirconia catalyst. mdpi.com This is crucial for correlating a specific chemical state with catalytic activity. thermofisher.com
Investigating Catalyst Deactivation: By analyzing spent catalysts, XPS can identify changes in the surface composition or chemical state that lead to a loss of activity, such as the deposition of carbonaceous species (coke) or the oxidation or reduction of the active sites.
The table below summarizes these advanced spectroscopic methods and their applications in catalyst characterization.
| Spectroscopic Method | Principle of Operation | Information Obtained | Application in Catalyst Research for Esterification/Related Reactions |
| Temperature-Programmed Desorption (TPD) | A probe molecule is adsorbed onto the catalyst surface and subsequently desorbed by controlled heating. The desorbed gas is monitored as a function of temperature. hidenanalytical.comiitm.ac.in | Number, strength, and type of active sites; heats of adsorption. iitm.ac.inhiden.de | Quantifying the number and strength of acid sites (NH₃-TPD) or basic sites (CO₂-TPD) essential for activating reactants like crotonic acid and benzyl alcohol. mdpi.com |
| Solid-State NMR Spectroscopy | Nuclei in a strong magnetic field absorb and re-emit electromagnetic radiation at a characteristic frequency. MAS techniques average out anisotropic interactions. nih.gov | Atomic-level structure, identification of functional groups, connectivity between atoms, and monitoring of surface species. researchgate.netnih.gov | Identifying and quantifying catalytically active functional groups (-SO₃H, -COOH) on solid acids; characterizing active species on polymer supports. nih.govnih.govrsc.org |
| X-ray Photoelectron Spectroscopy (XPS) | A sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured to determine their binding energy. wikipedia.org | Surface elemental composition, chemical and oxidation state of surface elements. wikipedia.orgthermofisher.com | Verifying the oxidation state of active metals (e.g., Au⁰ vs. Au³⁺); analyzing the chemical nature of surface functional groups; studying catalyst deactivation. mdpi.comthermofisher.com |
Benzyl Crotonate As a Synthon in Advanced Organic Synthesis
Building Block for Chiral Molecules and Complex Natural Product Analogues
The carbon-carbon double bond in benzyl (B1604629) crotonate is a key feature that allows for the introduction of chirality, making it a valuable precursor for the synthesis of enantiomerically pure compounds. A prominent example is its use in Sharpless asymmetric dihydroxylation reactions to produce chiral diols, which are crucial building blocks for many complex molecules.
Detailed research has explored the dihydroxylation of various crotonate esters to develop scalable and efficient routes to chiral synthons. nih.gov While initial studies with esters like ethyl crotonate were successful, they often required extensive chromatographic purification. nih.gov In the search for more practical methods suitable for large-scale synthesis, substituted benzyl crotonates have proven advantageous. Specifically, the Sharpless asymmetric dihydroxylation of p-phenylbenzyl crotonate was found to yield a highly crystalline diol product. nih.gov This crystallinity is a significant advantage, as it allows for enantio- and diastereoenrichment through simple recrystallization, obviating the need for chromatography. A single recrystallization can furnish the pure diol with greater than 95% enantiomeric excess (ee). nih.gov Dihydroxylation of this compound itself has also been shown to afford the corresponding diol in high enantiomeric excess (92% ee). nih.gov These chiral dihydroxybutyrate derivatives are valuable building blocks for the construction of complex carbohydrates and other densely oxygenated natural products. nih.gov
Beyond fundamental chiral building blocks, this compound and its derivatives serve as starting materials in the total synthesis of natural product analogues. For instance, derivatives of this compound have been utilized in synthetic routes toward matrinic acid analogues, which have been identified as a novel scaffold for potential therapeutic agents. researchgate.net
Precursor for Highly Functionalized Carboxylic Acid Esters (e.g., α-Hydroxycarboxylic Acid Esters)
This compound is an effective precursor for the direct synthesis of α-hydroxycarboxylic acid esters, a class of compounds with significant utility in organic synthesis and medicinal chemistry. A particularly facile and efficient method involves the direct oxygenation of the α,β-unsaturated ester.
Research has demonstrated that in the presence of a catalytic amount of a bis(dipivaloylmethanato)manganese(II) (Mn(dpm)₂) complex, the oxygenation of this compound with molecular oxygen and a silane (B1218182) reducing agent, such as phenylsilane (B129415), proceeds smoothly under mild conditions. researchgate.netoup.comoup.com This one-pot procedure directly converts the α,β-unsaturated ester into the corresponding α-hydroxycarboxylic acid ester, benzyl 2-hydroxybutyrate, in high yield. oup.comcapes.gov.br The reaction is highly regioselective, with oxygenation occurring specifically at the α-position. oup.com The choice of catalyst and solvent is crucial for the reaction's success. Studies have shown that Mn(dpm)₂ is a highly effective catalyst, and carrying out the reaction in a primary or secondary alcohol, such as 2-propanol, results in high yields. oup.com In contrast, tertiary alcohols or non-alcoholic solvents lead to very slow reactions and low yields. oup.com
A typical procedure involves treating a solution of this compound and the Mn(dpm)₂ catalyst in 2-propanol with phenylsilane under an oxygen atmosphere at 0 °C. oup.com This method provides a convenient and direct route to various α-hydroxycarboxylic acid esters from their α,β-unsaturated precursors. researchgate.netresearchgate.net
Table 1: Manganese-Catalyzed α-Hydroxylation of this compound
| Catalyst | Solvent | Reducing Agent | Yield of Benzyl 2-hydroxybutyrate | Reference |
|---|---|---|---|---|
| Mn(dpm)₂ | 2-propanol | Phenylsilane | 91% | oup.com |
| Mn(acac)₂ | 2-propanol | Phenylsilane | Moderate Activity | oup.com |
| Mn(dpm)₂ | t-butyl alcohol | Phenylsilane | Low Yield | oup.com |
| Mn(dpm)₂ | THF | Phenylsilane | Low Yield | oup.com |
Intermediate in the Synthesis of Amino Acid Derivatives and Analogues
The electrophilic nature of the β-carbon in the α,β-unsaturated system of this compound makes it an excellent Michael acceptor. This reactivity is widely exploited for the conjugate addition of nitrogen nucleophiles, providing a direct pathway to various β-amino acid derivatives and other complex amino acid analogues.
For example, the asymmetric conjugate addition of amines to crotonate esters, catalyzed by chiral Brønsted acids, has been investigated. nih.gov Density functional theory (DFT) calculations on the reaction between piperidine (B6355638) and this compound have been used to understand the origin of enantioselectivity in these transformations. nih.gov Furthermore, asymmetric syntheses of β-amino acids have been achieved through the addition of chiral amines, such as (R)-(+)- and (S)-(-)-α-methylbenzylamine, to crotonate esters. researchgate.net
This strategy has also been applied to the synthesis of more complex amino acid structures. In one approach, the Michael addition of a chiral Gly-Schiff base Ni(II) complex to ethyl crotonate was used to prepare derivatives of glutamic acid. mdpi.com This method provides reliable access to γ-substituted glutamic acid derivatives, which are important components for the total synthesis of natural products. mdpi.com Additionally, copper-catalyzed borylamination reactions of simple crotonates have been shown to produce β-boryl-α-amino acid derivatives with high anti-diastereoselectivity. rsc.org These borylated amino acids are versatile intermediates that can be transformed into a variety of β-functionalized α-amino acids. rsc.org
Applications in Solid-Phase Organic Synthesis Methodologies
This compound has proven to be a suitable substrate for solid-phase organic synthesis (SPOS), a technique that facilitates the synthesis of compound libraries and simplifies purification processes. Its reactivity in key transformations like olefin metathesis and reduction has been successfully translated from solution-phase to solid-supported methodologies.
One significant application is in olefin cross-metathesis (CM) on a solid support. Research has shown that this compound can be effectively coupled with an olefin immobilized on a polymer resin in the presence of a Grubbs catalyst. For example, the CM coupling of an immobilized vinyl benzoate (B1203000) with this compound, followed by reduction, successfully produced a saturated ester, demonstrating a sequential cross-metathesis/reduction strategy on the solid phase. conicet.gov.ar
In addition to participating as a solution-phase reagent with an immobilized substrate, this compound itself can be attached to a solid support. mdpi.com In one study, this compound was reacted with a resin-immobilized silane in the presence of a Grubbs catalyst. mdpi.com This led to the immobilization of the crotonate on the resin, which could then undergo further reactions, such as reduction, to afford the desired product after cleavage from the support. mdpi.com These solid-phase applications underscore the versatility of this compound as a building block in modern, high-throughput synthetic chemistry.
Table 2: Application of this compound in Solid-Phase Synthesis
| Reaction Type | Solid Support/Immobilized Reagent | Reagent in Solution | Catalyst | Product on Solid Support | Overall Yield | Reference |
|---|---|---|---|---|---|---|
| Cross-Metathesis/Reduction | Immobilized pentenoic acid | This compound | Grubbs' Catalyst | Saturated ester | 93% | conicet.gov.ar |
| Cross-Metathesis/Reduction | Immobilized vinyl benzoate | This compound | Grubbs' Catalyst | Saturated ester | 53% | conicet.gov.ar |
| Immobilization/Reduction | Resin-immobilized silane | This compound | Grubbs' Catalyst | Resin-bound crotonate | - | mdpi.com |
Synthesis and Reactivity of Benzyl Crotonate Derivatives and Analogues
Synthesis of Substituted Benzyl (B1604629) Crotonate Esters
The synthesis of substituted benzyl crotonate esters is typically achieved through standard esterification methods. A common and direct approach involves the reaction of a substituted benzyl alcohol with crotonoyl chloride. This method allows for the introduction of a wide array of substituents onto the phenyl ring of the benzyl group, thereby modifying the electronic and steric properties of the ester.
In a notable study focused on developing a scalable synthesis of enantiomerically pure diols, several substituted this compound esters were prepared to serve as substrates for Sharpless asymmetric dihydroxylation. nih.gov The esters were synthesized from various substituted benzyl alcohols and commercial crotonoyl chloride, which contains a mixture of trans and cis isomers (approximately 20:1). nih.gov Despite the use of unpurified esters, the subsequent dihydroxylation reactions proceeded effectively. For example, the reaction of benzyl alcohol with crotonoyl chloride yielded this compound, which upon dihydroxylation, produced the corresponding diol with a 92% enantiomeric excess (ee). nih.gov This demonstrates the robustness of the subsequent asymmetric reaction to the initial purity of the ester.
The investigation was extended to include benzyl alcohols with both electron-donating and electron-withdrawing groups, as well as sterically hindered variants. The results of the dihydroxylation of these esters are summarized in the table below, showcasing the influence of the benzyl substituent on the enantioselectivity of the reaction.
| Substituted this compound Ester | Yield of Diol Product | Enantiomeric Excess (ee) of Diol Product (%) |
|---|---|---|
| This compound | Not Reported | 92 |
| p-Methoxythis compound | Not Reported | 87-92 |
| p-Nitrothis compound | Not Reported | 87-92 |
| Benzhydryl crotonate | Not Reported | 87-92 |
| p-Phenylthis compound | Not Reported | 87 |
This table summarizes the enantiomeric excess (ee) of diol products obtained from the Sharpless asymmetric dihydroxylation of various substituted this compound esters. The data highlights that a range of electronic and steric profiles on the benzyl group is well-tolerated, consistently affording high enantioselectivity. nih.gov
Reactivity of Crotonate-Derived Sulfur Ylides
Crotonate-derived sulfur ylides are versatile reagents in organic synthesis, known for their multifaceted reactivity. acs.org These ylides can function as one-, two-, or three-carbon synthons, participating in a variety of domino and annulation reactions to construct complex cyclic molecules. acs.orgnih.govclockss.org The reaction pathway is often controlled by the substrate, the base employed, or the reaction conditions, allowing for divergent synthesis strategies. nih.govacs.org
The reactivity of these sulfur ylides is typically initiated by a nucleophilic attack from either the α or γ position of the crotonate backbone. acs.org Depending on the reaction partner, this initial step can trigger a cascade of events, leading to the formation of diverse heterocyclic scaffolds.
Key applications of crotonate-derived sulfur ylides include:
[3+4] Annulation: In reactions with alkenylthiazolones, the ylide acts as a three-carbon synthon to produce 5,8-dihydrooxepino[2,3-d]thiazole derivatives. clockss.org
Domino Annulations with Azadienes: By selectively changing the base, crotonate-derived sulfur ylides can function as either a C2 or C3 synthon when reacting with azadienes, providing access to functionalized six- and seven-membered nitrogen-heterocycles. nih.gov
Domino Reactions with Thioaurones: In a novel mode of reactivity, these ylides act as two-carbon synthons (using either the α and β carbons or the β and γ carbons) in substrate-controlled domino reactions with thioaurones, yielding a variety of benzothiophene-fused pyran and chromene derivatives. acs.orgacs.org
The table below outlines the diverse annulation reactions involving crotonate-derived sulfur ylides.
| Reaction Type | Ylide Function | Reaction Partner | Product Class |
|---|---|---|---|
| [3+4] Annulation | 3-Carbon Synthon | Alkenylthiazolones | 5,8-Dihydrooxepino[2,3-d]thiazoles clockss.org |
| Domino Annulation | 2- or 3-Carbon Synthon | Azadienes | Benzofuran-fused N-heterocycles nih.gov |
| Domino Reaction / [4+2] Annulation | 2-Carbon Synthon | Thioaurones | Benzothiophene-fused pyrans / Chromenes acs.orgacs.org |
This table illustrates the versatility of crotonate-derived sulfur ylides in cycloaddition and domino reactions, highlighting their ability to act as multi-carbon building blocks for the synthesis of complex heterocycles. acs.orgnih.govclockss.orgacs.org
Comparison of Reactivity with Isocrotonic Acid Benzyl Ester
This compound is the phenylmethyl ester of (E)-but-2-enoic acid (crotonic acid), where the methyl and carboxylate groups are on opposite sides of the C=C double bond (trans isomer). nih.govresearchgate.net Its geometric isomer is isocrotonic acid benzyl ester, derived from (Z)-but-2-enoic acid (isocrotonic acid), where these groups are on the same side (cis isomer). researchgate.net This fundamental difference in stereochemistry leads to distinct physical properties and is expected to result in different chemical reactivity due to steric and electronic effects.
While direct comparative studies on the reactivity of the benzyl esters of crotonic and isocrotonic acid are not extensively detailed in the cited literature, valuable insights can be drawn from analogous systems, such as the ammonolysis of dimethyl fumarate (B1241708) (trans) and dimethyl maleate (B1232345) (cis). acs.org In that study, the trans isomer, dimethyl fumarate, showed higher selectivity towards the desired unsaturated amide product. In contrast, the cis isomer, dimethyl maleate, was more susceptible to an undesired conjugate addition reaction. acs.org The geometric constraints of the cis isomer were believed to influence the probability of nucleophilic attack on the double bond. acs.org
Applying these principles to the this compound system suggests the following expected differences in reactivity:
Steric Hindrance: The trans configuration of this compound presents a less sterically hindered environment around the double bond compared to the cis configuration of isocrotonic acid benzyl ester. This would likely make the double bond in this compound more accessible to reagents, potentially leading to faster reaction rates in processes like hydrogenation, epoxidation, or certain cycloadditions, especially with bulky reagents.
Thermodynamic Stability: Generally, trans isomers of disubstituted alkenes are thermodynamically more stable than their cis counterparts due to reduced steric strain. This suggests that this compound is more stable than isocrotonic acid benzyl ester. In reactions under thermodynamic control, this could favor the formation of products derived from the trans isomer.
Reaction Pathways: The different spatial arrangement of the functional groups can enable or disable specific intramolecular reactions or influence the stereochemical outcome of intermolecular reactions. For example, in reactions where the ester and methyl groups might interact with a catalyst or reagent simultaneously, the cis geometry of isocrotonic acid benzyl ester could lead to unique pathways not available to the trans isomer.
Q & A
Basic: How can researchers quantitatively assess crotonate biosynthesis efficiency in engineered bacterial strains?
Answer: Researchers should evaluate three key biotechnological benchmarks, termed TRY values :
- Titers (concentration in mM or mg/L),
- Rates (volumetric productivity in mg/(L·h) or µmol/(L·h)),
- Yields (mmol product per mol substrate, e.g., mmolCrotonate/molFormate).
For example, in Cupriavidus necator strains engineered with a malonyl-CoA bypass pathway, maximal titers reached 1.74 ± 0.08 mM (148.0 ± 6.8 mg/L) , with yields of 2.43 ± 1.11 mmolCrotonate/molFormate under heterotrophic fructose cultivation. These metrics require biological replicates (e.g., 4 replicates for in vivo analysis) and standardized protocols for induction (e.g., 1 mM L-arabinose) and nutrient supplementation (e.g., ammonium sulfate spikes) .
Advanced: What experimental strategies mitigate plasmid instability in crotonate-producing strains?
Answer: Plasmid instability often arises from toxic gene expression levels , as observed in C. necator constructs using constitutive promoters (e.g., Pj5). Key strategies include:
- Inducible promoters (e.g., PBAD with L-arabinose induction) to reduce basal expression toxicity.
- Lower promoter strength to minimize metabolic burden.
- Sequencing plasmids post-cultivation to identify mutations (e.g., truncated genes or missing plasmid regions).
In one study, constitutive expression led to undetectable crotonate in spent media due to plasmid mutations, highlighting the need for promoter optimization .
Basic: What methods are reliable for detecting and quantifying crotonate in cell lysates and spent media?
Answer:
- Enzymatic assays for cell lysates (e.g., colorimetric detection of CoA derivatives).
- HPLC or LC-MS for spent media, validated with biological replicates (e.g., 4 replicates for in vivo samples).
- Calibration curves using purified crotonate standards.
In the cited study, crotonate was measured at 10 µM sensitivity in lysates and tracked dynamically over 72 hours in vivo, revealing reassimilation after 45 hours in some strains .
Advanced: How can researchers address crotonate reassimilation by bacterial strains post-production?
Answer: Crotonate reassimilation (e.g., after 45–100 hours in C. necator) likely stems from native catabolic pathways. Solutions include:
- Knocking out genes involved in crotonate metabolism (e.g., fadB homologs).
- Timely harvesting before reassimilation phases.
- Dynamic modeling of production/consumption rates using time-course data.
For example, strains with linear acetyl-CoA pathways fully consumed crotonate by 72 hours, whereas bypass strains retained partial titers, suggesting pathway-specific metabolic regulation .
Basic: What experimental design considerations ensure reproducibility in crotonate biosynthesis studies?
Answer: Critical factors include:
- Biological replicates : At least 2 replicates for lysate assays and 4 for in vivo analyses.
- Controlled induction : Use non-metabolizable inducers (e.g., L-arabinose in C. necator).
- Nutrient supplementation : Ammonium sulfate spikes to stabilize pH and support biomass growth.
- Substrate selection : Avoid glucose if the strain cannot catabolize it; fructose is preferred for C. necator .
Advanced: How do alternative acetyl-CoA metabolic pathways influence crotonate yields?
Answer: Pathway engineering significantly impacts yields:
- Linear acetyl-CoA → acetoacetyl-CoA conversion yielded 0.46 ± 0.06 mmolCrotonate/molFormate .
- Malonyl-CoA bypass pathway increased yields 5.3-fold to 2.43 ± 1.11 mmolCrotonate/molFormate due to reduced carbon loss.
Advanced flux balance analysis (FBA) or isotopic tracing can further elucidate pathway efficiency and guide enzyme selection (e.g., Cn-fadB’ for higher activity) .
Advanced: How should researchers interpret contradictory data on crotonate production and consumption across strains?
Answer: Contradictions often arise from strain-specific metabolic regulation or experimental variability . For example:
- A strain with superior initial productivity (7.08 mg/(L·h)) may later reassimilate crotonate due to catabolic pathway activation.
- Plasmid instability in one construct may lead to false negatives in titers.
To resolve contradictions, combine multi-omics data (e.g., transcriptomics of reassimilation phases) and controlled repeat experiments with strict genetic stability checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
